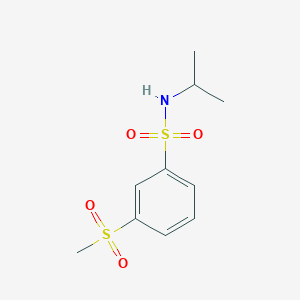
2-(4-fluorophenyl)-N-(4-methoxy-3,5-dimethylphenyl)acetamide
Descripción general
Descripción
2-(4-fluorophenyl)-N-(4-methoxy-3,5-dimethylphenyl)acetamide, also known as FMA, is a synthetic compound that belongs to the class of amides. It has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-N-(4-methoxy-3,5-dimethylphenyl)acetamide is not fully understood. However, it is believed to act on the central nervous system by binding to the cannabinoid receptor type 2 (CB2) and modulating its activity. CB2 receptors are mainly found in immune cells but have also been identified in the brain and other tissues. This compound has been shown to have a higher affinity for CB2 receptors compared to other cannabinoid receptors.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has been demonstrated to reduce pain and inflammation in animal models of neuropathic pain and arthritis. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-fluorophenyl)-N-(4-methoxy-3,5-dimethylphenyl)acetamide in lab experiments is its high yield in the synthesis method, making it cost-effective and efficient to produce. Additionally, this compound has been shown to have low toxicity and few side effects in animal studies. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(4-fluorophenyl)-N-(4-methoxy-3,5-dimethylphenyl)acetamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. The development of new drug delivery systems may also improve the bioavailability and efficacy of this compound in clinical applications.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-(4-methoxy-3,5-dimethylphenyl)acetamide has been studied for its potential use in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neuropathic pain, cancer, and inflammation. In neuroscience, this compound has been studied for its effects on the central nervous system and its potential use in the treatment of neurodegenerative diseases. In pharmacology, this compound has been evaluated for its pharmacokinetic and pharmacodynamic properties.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-(4-methoxy-3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-8-15(9-12(2)17(11)21-3)19-16(20)10-13-4-6-14(18)7-5-13/h4-9H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTMQWIGKWYRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)NC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4400316.png)
![4-[(cyclopentylamino)carbonyl]phenyl propionate](/img/structure/B4400317.png)
![N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B4400325.png)
![4-methyl-1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4400335.png)
![2-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4400352.png)
![methyl N-[(4-chlorophenyl)sulfonyl]-N-ethylglycinate](/img/structure/B4400358.png)
![1-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4400368.png)
![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4400373.png)


![N-(tert-butyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4400406.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B4400414.png)

![{2-[2-(benzyloxy)phenoxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4400423.png)